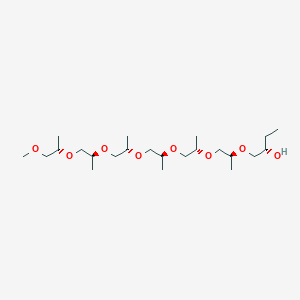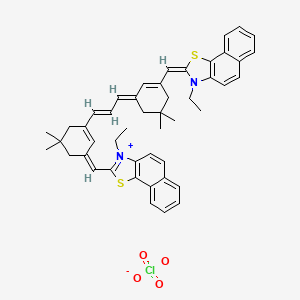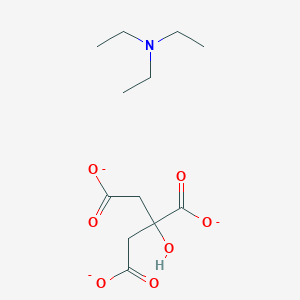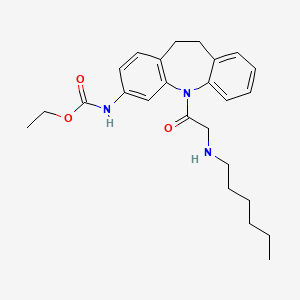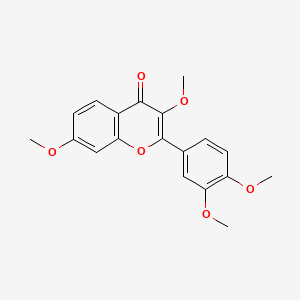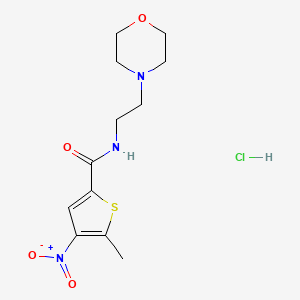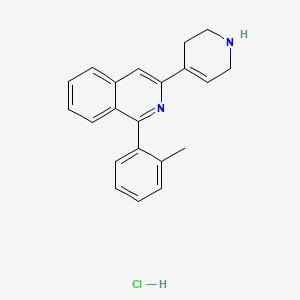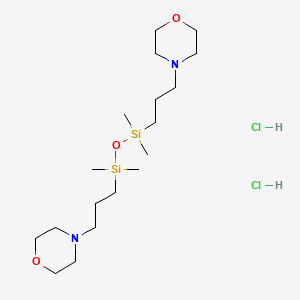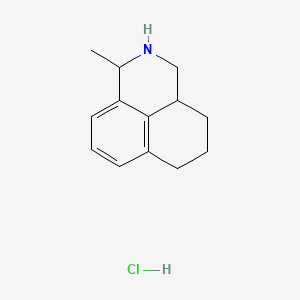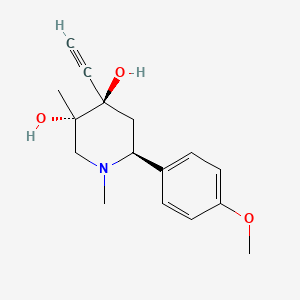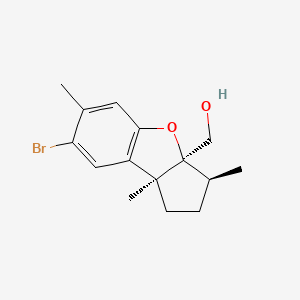
Aplysinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysinol is a naturally occurring brominated sesquiterpene alcohol with the molecular formula C15H19BrO2 . It is primarily isolated from marine red algae, particularly from the genus Laurencia . This compound is known for its diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aplysinol can be synthesized through various synthetic routes. One common method involves the bromination of laurinterol, a laurane-type sesquiterpene, followed by oxidation to yield this compound . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods: extraction from marine red algae remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Aplysinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: Bromine in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS), halogenating agents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of aplysinol involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Laurinterol
- Debromoaplysinol
- Laurequinone
- Laur-11-en-10-ol
- Lauramurin
Properties
CAS No. |
6790-64-3 |
|---|---|
Molecular Formula |
C15H19BrO2 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
[(3S,3aS,8bS)-7-bromo-3,6,8b-trimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-3a-yl]methanol |
InChI |
InChI=1S/C15H19BrO2/c1-9-6-13-11(7-12(9)16)14(3)5-4-10(2)15(14,8-17)18-13/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14-,15-/m0/s1 |
InChI Key |
QKBMCQNYERBGHD-LKTVYLICSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)CO)C |
Canonical SMILES |
CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



